molecular formula C11H13ClF2N2 B1397841 2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine CAS No. 1093879-90-3

2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine

Cat. No. B1397841
M. Wt: 246.68 g/mol
InChI Key: HMIJOXHNCGGLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine, abbreviated as 2C5DFPMP, is an organic compound that is commonly used in scientific research. It has been studied extensively for its various applications in synthetic organic chemistry, drug discovery, and materials science. This compound has a wide range of properties that make it a valuable tool for scientists.

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which are structurally similar to the compound you mentioned, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Method : Various methods of synthesizing 2,3,5-DCTF, a derivative of TFMP, have been reported . The specific methods of application or experimental procedures are not detailed in the source.
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of Fluorinated Pyridines

  • Application : Fluoropyridines, which are structurally similar to the compound you mentioned, are synthesized for various biological applications .
  • Method : The source mentions several methods for the synthesis of fluoropyridines . However, the specific methods of application or experimental procedures are not detailed.
  • Results : The introduction of fluorine atoms into lead structures has led to the development of new agricultural products with improved physical, biological, and environmental properties .

Synthesis of Biologically Active Compounds

  • Application : The compound is used for the synthesis of biologically active 8-fluoro-4-ethyl-4H-bis[1,2,3]dithiazolo[4,5-b:5′,4′-e]pyridine-3-yl .

Antiviral Activity

  • Application : Indole derivatives, which are structurally similar to the compound you mentioned, have been reported as antiviral agents .
  • Method : The source mentions several methods for the synthesis of indole derivatives . However, the specific methods of application or experimental procedures are not detailed.
  • Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Synthesis of Biologically Active Compounds

  • Application : The compound is used for the synthesis of biologically active 8-fluoro-4-ethyl-4H-bis[1,2,3]dithiazolo[4,5-b:5′,4′-e]pyridine-3-yl .

Antiviral Activity

  • Application : Indole derivatives, which are structurally similar to the compound you mentioned, have been reported as antiviral agents .
  • Method : The source mentions several methods for the synthesis of indole derivatives . However, the specific methods of application or experimental procedures are not detailed.
  • Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

properties

IUPAC Name

2-chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF2N2/c12-10-2-1-9(7-15-10)8-16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIJOXHNCGGLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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